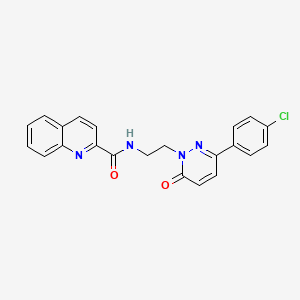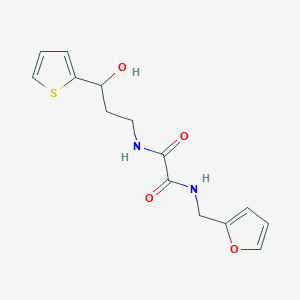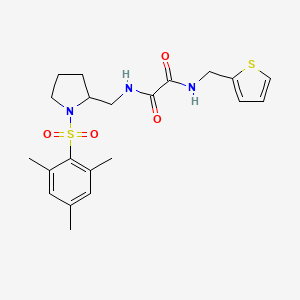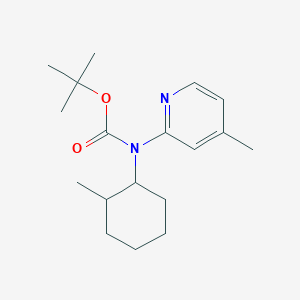![molecular formula C11H12ClNO3 B2785416 N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide CAS No. 2411299-60-8](/img/structure/B2785416.png)
N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide, commonly referred to as NCEO, is a chemical compound that has been widely studied for its potential applications in scientific research. NCEO is a synthetic compound that belongs to the class of oxirane carboxamides, which are known for their unique chemical properties and potential therapeutic benefits. In
科学研究应用
NCEO has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. NCEO has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
In addition to its anti-tumor activity, NCEO has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many diseases, including arthritis, asthma, and cardiovascular disease. NCEO has been shown to have anti-inflammatory effects in animal models, making it a potential candidate for the development of new anti-inflammatory drugs.
作用机制
The mechanism of action of NCEO is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth and inflammation. NCEO has been shown to inhibit the activity of several enzymes involved in the synthesis of DNA and RNA, as well as the activation of several signaling pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
NCEO has been shown to have a number of biochemical and physiological effects in animal models. In addition to its anti-tumor and anti-inflammatory activity, NCEO has also been shown to have antioxidant activity, which may help to protect cells from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using NCEO in lab experiments is its potent anti-tumor and anti-inflammatory activity. This makes it a valuable tool for studying the mechanisms of cancer and inflammation, as well as for testing potential new drugs for these diseases.
One limitation of using NCEO in lab experiments is its potential toxicity. NCEO has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of NCEO is not fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are a number of future directions for research on NCEO. One area of interest is in the development of new cancer therapies based on NCEO. Researchers are currently working to identify the specific mechanisms by which NCEO inhibits tumor growth, with the hope of developing more effective cancer drugs.
Another area of interest is in the development of new anti-inflammatory drugs based on NCEO. Researchers are currently exploring the mechanisms by which NCEO inhibits inflammation, with the hope of developing more effective treatments for diseases such as arthritis and asthma.
Finally, researchers are also exploring the potential use of NCEO in other areas of research, such as neurodegenerative diseases and cardiovascular disease. By studying the biochemical and physiological effects of NCEO in these areas, researchers may be able to identify new therapeutic targets and develop more effective treatments for these diseases.
合成方法
NCEO can be synthesized using a variety of methods, including the reaction of 2-(4-chlorophenoxy)ethylamine with epichlorohydrin in the presence of a base, followed by reaction with a carboxylic acid. Alternatively, NCEO can be synthesized by reacting 2-(4-chlorophenoxy)ethylamine with chloroacetyl chloride, followed by reaction with sodium hydroxide and a carboxylic acid. Both methods have been used successfully to produce NCEO in high yields and purity.
属性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-8-1-3-9(4-2-8)15-6-5-13-11(14)10-7-16-10/h1-4,10H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPVRYXLJAVWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-Hexahydro-1h-furo[3,4-c]pyrrole](/img/structure/B2785333.png)





![3-ethyl-N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2785344.png)

![N-[2-(Cyclohexen-1-yl)-2-methylpropyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2785349.png)

![3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2785352.png)
![3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2785353.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2785356.png)